5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol
Description
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol is an organic compound characterized by the presence of a trifluoromethyl group and a methylsulfonylphenyl group attached to a phenol ring
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3S/c1-21(19,20)13-4-2-9(3-5-13)10-6-11(14(15,16)17)8-12(18)7-10/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTYGYJDLGHJLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686726 | |
| Record name | 4'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-10-3 | |
| Record name | 4'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-methylsulfonylphenylboronic acid with 3-trifluoromethylphenol under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of trifluoromethyl-substituted phenols.
Substitution: Formation of halogenated phenols.
Scientific Research Applications
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol involves its interaction with specific molecular targets. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins . The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also possess a methylsulfonylphenyl group and exhibit similar biological activities.
4-(Methylsulfonyl)phenol: Shares the methylsulfonylphenyl group but lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
5-(4-Methylsulfonylphenyl)-3-trifluoromethylphenol is unique due to the presence of both the trifluoromethyl and methylsulfonylphenyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.
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